Stannane, butylchlorodimethyl-
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Overview
Description
Stannane, butylchlorodimethyl-: is an organotin compound with the chemical formula C(_6)H(_15)ClSn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, butylchlorodimethyl- can be synthesized through several methods. One common approach involves the reaction of butylmagnesium chloride with dimethyltin dichloride . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate and yield.
Reaction:
C4H9MgCl+(CH3)2SnCl2→C4H9Sn(CH3)2Cl+MgCl2
Industrial Production Methods
In industrial settings, the production of stannane, butylchlorodimethyl- often involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Stannane, butylchlorodimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides or hydroxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and nitric acid (HNO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
Oxidation: Tin oxides (SnO(_2)) or hydroxides (Sn(OH)(_2)).
Reduction: Lower oxidation state tin compounds, such as stannous chloride (SnCl(_2)).
Substitution: Various organotin compounds depending on the substituent used.
Scientific Research Applications
Stannane, butylchlorodimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including stannane, butylchlorodimethyl-, are studied for their biological activity and potential use as biocides.
Medicine: Research is ongoing into the use of organotin compounds in pharmaceuticals, particularly for their antimicrobial properties.
Industry: It is used in the production of polymers, as a stabilizer in PVC, and in the manufacture of other organotin compounds.
Mechanism of Action
The mechanism by which stannane, butylchlorodimethyl- exerts its effects involves the interaction of the tin atom with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The exact pathways and molecular targets can vary depending on the specific application and environment.
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride (C(_3)H(_9)SnCl): Another organotin compound with similar properties but different reactivity due to the presence of three methyl groups.
Tributyltin chloride (C(_4)H(_9)SnCl): Known for its use as a biocide, it has a similar structure but with three butyl groups.
Dimethyltin dichloride (C(_2)H(_6)SnCl(_2)): Used in similar applications but with different reactivity due to the presence of two chlorine atoms.
Uniqueness
Stannane, butylchlorodimethyl- is unique due to its specific combination of butyl and dimethyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective.
Properties
IUPAC Name |
butyl-chloro-dimethylstannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.2CH3.ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H3;1H;/q;;;;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUOPHMUDGXBFN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](C)(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073404 |
Source
|
Record name | Stannane, butylchlorodimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15649-31-7 |
Source
|
Record name | Stannane, butylchlorodimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015649317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, butylchlorodimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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